

# Application of CRISPR-Cas9 to Interrogate the Function of DHX36

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The DEAH-box helicase 36 (DHX36), also known as G4 resolvase-1 (G4R1) or RNA helicase associated with AU-rich elements (RHAU), is a crucial enzyme involved in resolving G-quadruplex (G4) structures in both DNA and RNA.[1][2][3] These non-canonical secondary structures are implicated in a wide array of cellular processes, including transcription, translation, and the maintenance of genomic integrity.[3][4][5] Dysregulation of DHX36 has been linked to various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4][5] The CRISPR-Cas9 system offers a powerful tool for the precise genetic modification of DHX36, enabling researchers to elucidate its function, identify interacting partners, and explore its therapeutic potential.

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study DHX36. It includes a generalized workflow for gene knockout, experimental protocols for functional assays, and a summary of quantitative data from studies that have modulated DHX36 expression.

## **Data Presentation: Effects of DHX36 Modulation**

The following tables summarize quantitative data from studies where DHX36 expression was altered, primarily through shRNA-mediated knockdown, which can be recapitulated and further



investigated using CRISPR-Cas9 knockout methodologies.

Table 1: Impact of DHX36 Knockdown on Breast Cancer Cell Lines

| Cell Line              | Parameter                                        | Observation             | Fold<br>Change/Perce<br>ntage | Reference |
|------------------------|--------------------------------------------------|-------------------------|-------------------------------|-----------|
| BT549                  | Relative DHX36<br>Gene Expression                | shRNA<br>knockdown      | ~60-80%<br>reduction          | [2]       |
| MDA-MB-231             | Relative DHX36<br>Gene Expression                | shRNA<br>knockdown      | ~60-70% reduction             | [2]       |
| BT549                  | Cell Invasion                                    | Increased               | Not specified                 | [2]       |
| MDA-MB-231             | Cell Invasion                                    | Increased               | Not specified                 | [2]       |
| BT549 & MDA-<br>MB-231 | Cell Cycle                                       | Accumulation in S-phase | Significant increase          | [2]       |
| BT549 & MDA-<br>MB-231 | Apoptosis (in response to cisplatin)             | Reduced                 | Significant reduction         | [2]       |
| BT549 & MDA-<br>MB-231 | Cytotoxic Response (to paclitaxel and cisplatin) | Desensitized            | Increased<br>resistance       | [2]       |

Table 2: Gene Regulation Following DHX36 Knockdown in Breast Cancer Cells



| Cell Line  | Percentage of<br>Regulated Genes | Upstream<br>Regulators<br>Implicated | Reference |
|------------|----------------------------------|--------------------------------------|-----------|
| BT549      | 2.05%                            | TNF, IFNy, NFκB,<br>TGFβ1            | [2]       |
| MDA-MB-231 | 1.90%                            | TNF, IFNy, NFκB,<br>TGFβ1            | [2]       |

# **Experimental Protocols**

# Protocol 1: CRISPR-Cas9 Mediated Knockout of DHX36 in Human Cell Lines

This protocol provides a general framework for generating DHX36 knockout cell lines using the CRISPR-Cas9 system. Optimization of transfection/electroporation conditions and antibiotic concentrations is crucial for each cell line.

- 1. Guide RNA (gRNA) Design and Synthesis:
- Design two to four unique gRNAs targeting early exons of the DHX36 gene to maximize the probability of generating a loss-of-function frameshift mutation. A previously reported gRNA targeting exon 8 of human DHX36 is AAGTACGATATGACTAACAC.[1]
- Utilize online design tools to minimize off-target effects.
- Synthesize the gRNAs as single-guide RNAs (sgRNAs) or as a two-part crRNA:tracrRNA system.[6]
- 2. Cas9 and gRNA Delivery:
- Plasmid-based delivery: Co-transfect a plasmid expressing Cas9 nuclease and a plasmid expressing the selected gRNA into the target cells using a suitable lipid-based transfection reagent or electroporation.[7][8]
- Ribonucleoprotein (RNP) delivery: Complex purified Cas9 protein with the synthesized gRNA to form RNPs. Deliver the RNPs into the target cells via electroporation or lipofection.[6][9]



This method can reduce off-target effects.

- 3. Cell Seeding for Transfection (Example for a 24-well plate):
- Twenty-four hours prior to transfection, seed the cells to achieve 50-60% confluency at the time of transfection. For many adherent cell lines, this is approximately 50,000 cells per well.
   [9]
- Incubate at 37°C and 5% CO<sub>2</sub>.[9]
- 4. Transfection and Selection:
- Follow the manufacturer's protocol for the chosen transfection method.
- If using a plasmid that also confers antibiotic resistance, begin antibiotic selection 24-48
  hours post-transfection to enrich for edited cells.
- 5. Single-Cell Cloning:
- After selection, dilute the cell population and seed into 96-well plates to isolate single cells for clonal expansion.
- 6. Verification of Knockout:
- Genomic DNA analysis: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the DHX36 gene. Sequence the PCR products (e.g., via Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.[10]
- Protein analysis: Perform Western blotting to confirm the absence of DHX36 protein expression in the edited clones.[11]

## **Protocol 2: G4 Resolvase Activity Assay**

This assay can be used to assess the G4-unwinding activity of DHX36 in cell lysates or with purified protein. A decrease in this activity would be expected in DHX36 knockout or knockdown cells.

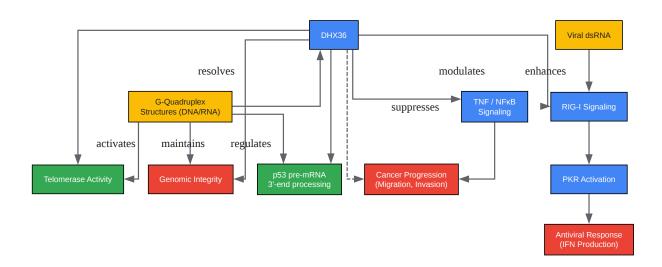


#### 1. Substrate Preparation:

• Synthesize a DNA or RNA oligonucleotide capable of forming a G-quadruplex structure and label it with a fluorescent probe (e.g., FAM).

#### 2. Unwinding Reaction:

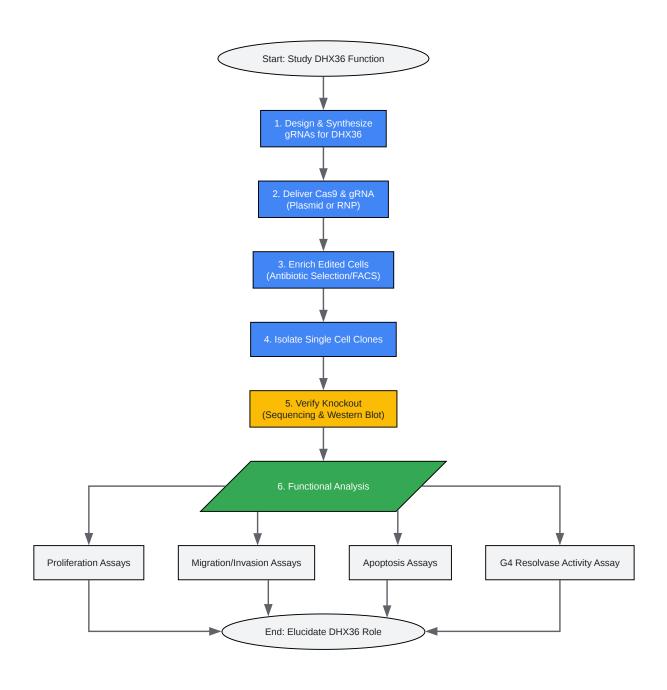
- Prepare a reaction buffer (e.g., 60 mM HEPES, pH 7.5, 6 mM KCl, 2 mM MgCl<sub>2</sub>, and 1 mM DTT).[12]
- Incubate the fluorescently labeled G4 substrate with cell lysate or purified DHX36 protein in the presence of ATP.[12]
- A "trap" RNA or DNA oligonucleotide that is complementary to the G4-forming sequence can be added to prevent re-annealing of the unwound substrate.[12]


#### 3. Analysis:

- Separate the reaction products on a native polyacrylamide gel.[12]
- Visualize the fluorescently labeled oligonucleotides. The unwound substrate will migrate differently from the folded G4 structure.
- Quantify the percentage of unwound substrate to determine the G4 resolvase activity.

# Signaling Pathways and Experimental Workflows Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DHX36 and a typical experimental workflow for its study using CRISPR-Cas9.






Click to download full resolution via product page

Caption: Key signaling pathways and cellular processes regulated by DHX36.





Click to download full resolution via product page

Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of DHX36.



## Conclusion

The application of CRISPR-Cas9 technology provides a robust and precise method for investigating the multifaceted roles of DHX36. By generating knockout cell lines, researchers can systematically dissect the involvement of DHX36 in critical cellular processes such as DNA damage response, antiviral signaling, and cancer progression. The protocols and data presented herein serve as a comprehensive resource for scientists and drug development professionals aiming to further unravel the complexities of DHX36 biology and its potential as a therapeutic target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Identification of DHX36 as a tumour suppressor through modulating the activities of the stress-associated proteins and cyclin-dependent kinases in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. G-Quadruplexes and the DNA/RNA helicase DHX36 in health, disease, and aging PMC [pmc.ncbi.nlm.nih.gov]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Guide-specific loss of efficiency and off-target reduction with Cas9 variants PMC [pmc.ncbi.nlm.nih.gov]



- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application of CRISPR-Cas9 to Interrogate the Function of DHX36]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568848#application-of-crispr-cas9-to-study-dhx36]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com